molecular formula C24H23N3O2S2 B2955221 N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)-N-(pyridin-4-ylmethyl)acetamide CAS No. 923679-17-8

N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)-N-(pyridin-4-ylmethyl)acetamide

Cat. No.: B2955221
CAS No.: 923679-17-8
M. Wt: 449.59
InChI Key: RHNSNQNTPKXVIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)-N-(pyridin-4-ylmethyl)acetamide is a synthetic benzothiazole derivative offered for research purposes. This compound has a molecular formula of C23H21N3O2S2 and a molecular weight of 435.56 g/mol . Benzothiazole-based compounds are recognized in scientific literature as valuable heterocyclic building blocks in medicinal chemistry and drug discovery research, often explored for their diverse biological activities . The structure of this particular molecule, which incorporates a 6-ethoxybenzothiazole core, is similar to other researched benzothiazole acetamide derivatives . As a sophisticated chemical entity, it serves as a crucial intermediate for researchers in developing novel therapeutic agents and probing biochemical pathways. The product is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. All necessary safety data sheets should be consulted prior to handling.

Properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-methylsulfanylphenyl)-N-(pyridin-4-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2S2/c1-3-29-19-6-9-21-22(15-19)31-24(26-21)27(16-18-10-12-25-13-11-18)23(28)14-17-4-7-20(30-2)8-5-17/h4-13,15H,3,14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHNSNQNTPKXVIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=NC=C3)C(=O)CC4=CC=C(C=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)-N-(pyridin-4-ylmethyl)acetamide is a complex organic compound belonging to the class of benzothiazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H27N3O2SC_{23}H_{27}N_{3}O_{2}S, with a molecular weight of 435.6 g/mol. The compound features several functional groups that contribute to its biological activity:

Functional Group Description
Benzothiazole moietyCore structure known for diverse activities
Ethoxy groupEnhances solubility and bioavailability
Methylthio groupPotentially increases antimicrobial activity
Pyridinylmethyl moietyMay enhance interaction with biological targets

Anticancer Activity

Research indicates that benzothiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound can induce apoptosis in various cancer cell lines. The mechanism often involves the activation of caspase pathways, leading to programmed cell death.

Case Study:
In a study evaluating the anticancer effects against A549 (lung cancer) and C6 (glioma) cell lines, compounds with similar structures demonstrated IC50 values in the micromolar range, indicating potent cytotoxic effects .

Antimicrobial Activity

Benzothiazole derivatives are also recognized for their antimicrobial properties. The presence of the methylthio group in this compound may enhance its efficacy against various pathogens.

Research Findings:
Studies have reported that derivatives with similar structures showed effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism is believed to involve disruption of microbial cell membranes .

Anti-inflammatory Activity

The compound's potential anti-inflammatory effects are attributed to its ability to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX). This inhibition can lead to decreased production of pro-inflammatory mediators.

Mechanism of Action:
Molecular docking studies suggest that this compound effectively binds to COX enzymes, potentially reducing inflammation .

Synthesis and Pharmacokinetics

The synthesis of this compound typically involves multi-step organic reactions starting from benzothiazole derivatives. Key steps include:

  • Formation of Benzothiazole Core: Cyclization of 2-amino thiophenol with suitable aldehydes.
  • Substitution Reactions: Introduction of ethoxy and methylthio groups through electrophilic substitution.
  • Amidation: Coupling with pyridine derivatives using coupling agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally and functionally related compounds, highlighting key differences in substituents, molecular properties, and biological activities:

Compound Name Molecular Formula Key Substituents Biological Activity/Notes Reference
Target Compound : N-(6-Ethoxybenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)-N-(pyridin-4-ylmethyl)acetamide C24H24N3O2S2 (estimated) 6-ethoxybenzothiazole, 4-(methylthio)phenyl, pyridin-4-ylmethyl Hypothesized antimicrobial/anticancer activity (structural analogy)
N-(6-Ethoxybenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)-N-(pyridin-3-ylmethyl)acetamide C23H20FN3O2S2 4-fluorophenylthio, pyridin-3-ylmethyl Structural analog with thioether linkage; potential enzyme inhibitor
2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide C23H19N3O3S2 Quinazolinone core, sulfamoylphenyl High-yield synthesis (91%); possible antidiabetic or anticancer activity
2-(Benzo[d]thiazol-2-ylsulfanyl)-N-(6-methyl-2-pyridyl)acetamide C15H13N3OS2 Benzothiazole sulfanyl, 6-methylpyridyl Medical intermediate; reported in crystallography studies
N-(4-Methylthiazol-2-yl)-2-((1-phenylethyl)amino)acetamide C14H17N3OS Phenylethylamino, methylthiazole Rare chemical with uncharacterized bioactivity
4-((3,5-Dimethylisoxazol-4-yl)methoxy)-N-(6-methylpyridin-2-yl)benzamide C19H19N3O3 Isoxazole methoxy, 6-methylpyridyl Low synthetic yield (18%); potential kinase inhibitor

Structural and Functional Insights:

  • Benzothiazole vs. Quinazolinone Cores: The target compound’s benzothiazole core (common in antitumor agents) differs from quinazolinone derivatives (e.g., compound in ), which are associated with tyrosine kinase inhibition. Benzothiazoles often exhibit enhanced DNA intercalation or topoisomerase inhibition .
  • Substituent Effects: The 4-(methylthio)phenyl group in the target compound may improve membrane permeability compared to the 4-fluorophenylthio analog in . Sulfur-containing groups are known to enhance bioavailability and metabolic stability.
  • Pyridine Positional Isomerism : The pyridin-4-ylmethyl group in the target compound vs. pyridin-3-ylmethyl in may alter binding modes in enzymatic pockets, as positional isomerism significantly impacts ligand-receptor interactions .
  • Synthetic Yields: The target compound’s synthesis likely employs coupling reagents (e.g., EDCI/HOBt) similar to , whereas quinazolinone derivatives in achieve higher yields (up to 91%) via optimized thiourea-amide coupling.

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

Property Target Compound Quinazolinone Analog Benzothiazole Sulfanyl Analog
Molecular Weight ~478.6 g/mol 449.5 g/mol 315.4 g/mol
LogP (Estimated) 3.5–4.0 2.8–3.2 2.0–2.5
Hydrogen Bond Acceptors 6 7 5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.